![molecular formula C10H16N2 B3001483 [4-(Butan-2-yl)phenyl]hydrazine CAS No. 412925-60-1](/img/structure/B3001483.png)
[4-(Butan-2-yl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Butan-2-yl)phenyl]hydrazine” is a derivative of phenylhydrazine . Phenylhydrazine is a chemical compound with the formula C6H5NHNH2, often abbreviated as PhNHNH2 . It forms monoclinic prisms that melt to an oil around room temperature which may turn yellow to dark red upon exposure to air . It is miscible with ethanol, diethyl ether, chloroform, and benzene, and is sparingly soluble in water .
Synthesis Analysis
Phenylhydrazine, the parent compound of “[4-(Butan-2-yl)phenyl]hydrazine”, is prepared by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide to form the final product .
Chemical Reactions Analysis
Phenylhydrazine can react with aldehydes and ketones to form phenylhydrazones . This reaction is known as an addition-elimination or condensation reaction . The reaction of hydrazine with 3-Butanol has also been reported .
Physical And Chemical Properties Analysis
Phenylhydrazine is a colorless to pale-yellow liquid or solid with a faint, aromatic odor . It has a density of 1.0978 g/cm3, a melting point of 19.5 °C, and a boiling point of 243.5 °C . It has a molar mass of 108.144 g/mol .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Antibacterial Activity : Compounds synthesized from hydrazine derivatives, including those similar to [4-(Butan-2-yl)phenyl]hydrazine, have shown significant antibacterial properties. For instance, a study demonstrated the synthesis of hydrazides with potential use in antibacterial applications (Peleckis et al., 2018).
Anti-Candida Agents : Novel hydrazine derivatives have been evaluated for their effectiveness against Candida species, highlighting their potential as antifungal agents (Carradori et al., 2013).
Chemical Industry and Environmental Applications
- Detection of Hydrazine in Biological and Water Samples : A study focused on creating a fluorescent probe to detect hydrazine, utilizing derivatives similar to [4-(Butan-2-yl)phenyl]hydrazine. This research has implications for monitoring hydrazine levels in environmental and biological contexts (Zhu et al., 2019).
Corrosion Inhibition
- Corrosion Inhibitive Properties : Hydrazine compounds, including those structurally related to [4-(Butan-2-yl)phenyl]hydrazine, have been studied for their effectiveness as corrosion inhibitors, particularly in steel and hydrochloric acid interfaces (Yadav et al., 2015).
Pharmaceutical and Medicinal Chemistry
Anticancer and Antimicrobial Activities : The synthesis of 2-pyrazoline derivatives, using compounds similar to [4-(Butan-2-yl)phenyl]hydrazine, has shown promise in both anticancer and antimicrobial studies (Rathinamanivannan et al., 2019).
Serotonin Antagonist and Antianxiety Activities : Derivatives of hydrazine, akin to [4-(Butan-2-yl)phenyl]hydrazine, have been explored for their potential as serotonin antagonist and antianxiety agents, highlighting their relevance in neuropsychiatric drug development (Abdalla et al., 2008).
Electrochemical Analysis
- Determination in Industrial and Environmental Contexts : A study developed an electrochemical sensor for the determination of phenylhydrazine, a compound related to [4-(Butan-2-yl)phenyl]hydrazine, highlighting its importance in industrial and environmental monitoring (Afzali et al., 2011).
Mécanisme D'action
The mechanism of action of phenylhydrazine involves the conversion of carbonyl compounds (aldehydes and ketones) to hydrazones through a process known as the Wolff-Kishner reduction . This reaction involves the formation of a hydrazone intermediate, which then undergoes loss of nitrogen gas along with protonation to give the final alkane product .
Safety and Hazards
Orientations Futures
While specific future directions for “[4-(Butan-2-yl)phenyl]hydrazine” are not available, research into related compounds such as pyrrolidines has shown promise in the development of new biologically active compounds . These compounds have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Propriétés
IUPAC Name |
(4-butan-2-ylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8(2)9-4-6-10(12-11)7-5-9/h4-8,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQWBOZWIJDRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

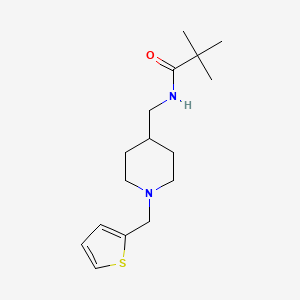

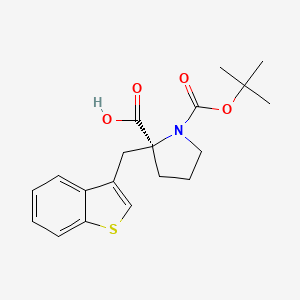
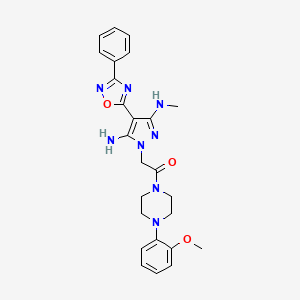

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)

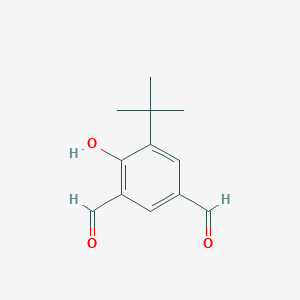

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
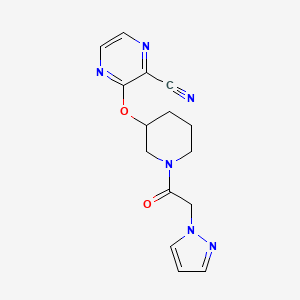
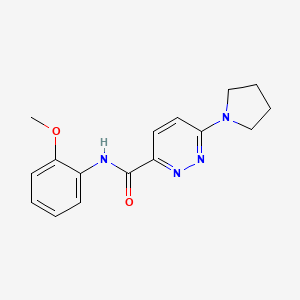
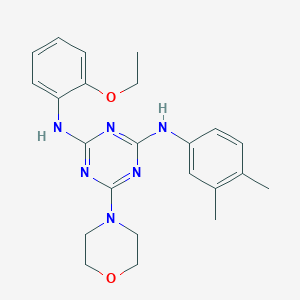
![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)